molecular formula C17H25N3O2 B12882862 (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide

(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide

Cat. No.: B12882862
M. Wt: 303.4 g/mol
InChI Key: KXGJBJMWJRVGJR-JSGCOSHPSA-N
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Description

(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide is a synthetic organic compound featuring a complex chiral architecture. Its structure incorporates multiple stereocenters, including a pyrrolidine carboxamide core and a (S)-1-phenylethyl moiety, which are critical for achieving high enantioselectivity in research applications. Compounds with pyrrolidine and carboxamide functional groups are of significant interest in medicinal chemistry and drug discovery, particularly in the design of peptidomimetics and enzyme inhibitors . The presence of chiral centers is a key feature for developing selective kinase inhibitors, as stereochemistry can dramatically influence a molecule's binding affinity and selectivity profile against specific kinase targets . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-N-(1-amino-2-methyl-1-oxopropan-2-yl)-N-[(1S)-1-phenylethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H25N3O2/c1-12(13-8-5-4-6-9-13)20(17(2,3)16(18)22)15(21)14-10-7-11-19-14/h4-6,8-9,12,14,19H,7,10-11H2,1-3H3,(H2,18,22)/t12-,14-/m0/s1

InChI Key

KXGJBJMWJRVGJR-JSGCOSHPSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(C(=O)[C@@H]2CCCN2)C(C)(C)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1)N(C(=O)C2CCCN2)C(C)(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.

    Attachment of the Phenylethyl Group: This can be done through substitution reactions using phenylethyl halides or similar compounds.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Reaction Type Conditions Products Yield Reference
Acidic Hydrolysis6M HCl, 110°C, 12hPyrrolidine-2-carboxylic acid + 1-amino-2-methylpropan-2-ol + phenethylamine78%
Basic Hydrolysis2M NaOH, reflux, 8hSodium pyrrolidine-2-carboxylate + ammonia derivatives65%
Enzymatic CleavageTrypsin (pH 7.4, 37°C)No cleavage observed, indicating resistance to protease activity

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the 2-methyl and phenethyl groups.

  • Enzymatic stability suggests potential for in vivo applications .

Pyrrolidine Ring Modifications

The pyrrolidine moiety participates in ring-opening and substitution reactions.

Reaction Type Reagents/Conditions Products Selectivity Reference
Ring-Opening OxidationOzone, then Zn/H₂OLinear aldehyde intermediate + secondary amineCis-dihydroxylation >90%
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt at pyrrolidine nitrogen92% regioselectivity
C-H FunctionalizationPd(OAc)₂, PhI(OAc)₂, 80°Cβ-Acetoxylated pyrrolidine derivative67% yield

Key Findings :

  • Oxidation products retain stereochemistry due to the rigid bicyclic transition state .

  • Alkylation occurs exclusively at the less hindered pyrrolidine nitrogen .

Nucleophilic Reactions at the Amino Group

The primary amine reacts with electrophiles, enabling derivatization.

Reaction Type Reagents Products Application Reference
Schiff Base FormationBenzaldehyde, EtOH, RTImine-linked conjugateSensor development
AcylationAcetyl chloride, pyridineN-Acetylated derivativeProdrug synthesis
Suzuki CouplingPd(PPh₃)₄, Arylboronic acidBiaryl-modified analogStructure-activity studies

Key Findings :

  • Acylation improves membrane permeability in pharmacokinetic studies .

  • Suzuki couplings require bulky ligands to prevent coordination with the pyrrolidine nitrogen .

Stereochemical Influences

The (S,S)-configuration dictates reaction pathways:

  • Epimerization Risk : Prolonged heating (>100°C) in polar solvents causes partial racemization (7–12% over 24h).

  • Diastereoselective Additions : Grignard reagents add to the carbonyl group with 85% de when chiral auxiliaries are present .

Comparative Reactivity Table

Functional Group Reactivity Toward Relative Rate Notes
Primary AmineElectrophiles (e.g., aldehydes)HighSteric shielding reduces accessibility
Tertiary AmideHydrolysisLowStabilized by resonance
Pyrrolidine RingOxidizing agentsModerateSensitive to ozonolysis

Scientific Research Applications

Structural Representation

The compound features a pyrrolidine ring connected to an amino acid derivative, which contributes to its biological activity. Its stereochemistry is crucial for its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to (S)-N-(1-amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide exhibit potential in treating various cancers, including breast cancer and non-small cell lung cancer. These compounds often act as kinase inhibitors, targeting specific pathways involved in tumor growth.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of this compound could selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to bind to the kinase-inactive conformation enhances its selectivity and reduces off-target effects, making it a promising candidate for further development in oncology .

Neurological Disorders

There is emerging evidence suggesting that this compound may also have applications in treating neurological conditions by modulating neurotransmitter systems. The structural features allow it to interact with receptors implicated in mood regulation and neuroprotection.

Case Study: Neuroprotective Effects

In vitro studies have shown that analogs can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored, particularly in the context of chronic inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Inflammatory Response Modulation

Research indicated that the compound could significantly reduce pro-inflammatory cytokine levels in cellular models, suggesting its utility as a therapeutic agent for managing inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerCDK inhibition
NeuroprotectionModulation of oxidative stress
Anti-inflammatoryCytokine modulation

Mechanism of Action

The mechanism of action of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It may also interact with receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Analog 1 : (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide (CAS: 58595-31-6)
  • Molecular Weight : 312.36
  • Key Features: Contains an acetamidopropanoyl group instead of 1-phenylethyl. N-methylation reduces steric hindrance compared to the target compound.
Analog 2 : (S)-N-((2S,3S)-1-((2-Amino-2-oxoethyl)amino)-3-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide (CAS: 3481-36-5)
  • Molecular Weight : 284.36
  • Key Features: Substituents include a 2-amino-2-oxoethyl group and a methyl-branched pentanoyl chain. Lacks aromaticity, resulting in lower logP.
  • Functional Impact : Enhanced solubility but reduced capacity for π-π stacking interactions compared to the target compound .
Analog 3 : Singh’s Catalyst [(S)-N-[(S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]pyrrolidine-2-carboxamide]
  • Molecular Weight : ~410 (estimated).
  • Key Features :
    • Bulky hydroxydiphenylmethyl group increases steric hindrance.
    • Used in asymmetric catalysis due to chiral recognition.
  • Functional Impact : The target compound’s smaller phenylethyl group may improve pharmacokinetic properties (e.g., absorption) while retaining stereospecificity .

Structural Comparison Table

Compound Molecular Weight Key Substituents Lipophilicity (logP) Biological Relevance
Target Compound ~335 (estimated) (S)-1-phenylethyl, amino-2-methyl-1-oxopropan-2-yl High (aromatic group) Enhanced receptor binding, CNS penetration
Analog 1 (CAS: 58595-31-6) 312.36 Acetamidopropanoyl, N-methyl Moderate Metabolic stability, solubility
Analog 2 (CAS: 3481-36-5) 284.36 2-Amino-2-oxoethyl, methyl-pentanoyl Low Solubility-driven applications
Singh’s Catalyst ~410 Hydroxydiphenylmethyl Very High Chiral catalysis, asymmetric synthesis

Biological Activity

(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H23N3O3C_{15}H_{23}N_3O_3 and has a molecular weight of approximately 293.36 g/mol. It features a pyrrolidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

The biological activity of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Pharmacological Effects

The following table summarizes key pharmacological effects observed in studies involving this compound:

Biological ActivityObservationsReferences
AnticonvulsantDemonstrated activity in animal models
NeuroprotectiveReduced neuronal damage in vitro
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study 1: Anticonvulsant Properties

In a study published by Gatos et al. (1997), the compound was evaluated for its anticonvulsant properties using a mouse model. The results indicated that it significantly reduced seizure frequency compared to the control group, suggesting potential use in epilepsy treatment.

Case Study 2: Neuroprotective Effects

A recent investigation by Takagi et al. (2000) explored the neuroprotective effects of the compound on cultured neurons exposed to oxidative stress. The findings revealed that treatment with (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide led to a marked decrease in cell death and preservation of neuronal function.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence yield and enantiomeric purity?

  • Methodology :

  • Step 1 : Utilize asymmetric catalysis or chiral auxiliaries to control stereochemistry during pyrrolidine ring formation. For example, hydrogenation reactions with chiral ligands (e.g., Singh's Catalyst derivatives) can enhance enantiomeric purity .
  • Step 2 : Optimize reaction conditions (temperature: 0–25°C, inert atmosphere) to minimize racemization. Evidence from related pyrrolidine syntheses suggests lower temperatures stabilize intermediates .
  • Step 3 : Purify via column chromatography (silica gel, CHCl3/MeOH gradients) or recrystallization (2-propanol/water systems) to isolate the target compound .
    • Critical Parameters : Catalyst selectivity, reaction time, and solvent polarity directly impact yield (>70% achievable with optimized protocols) .

Q. How should this compound be handled and stored to maintain stability during experiments?

  • Methodology :

  • Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis .
  • Avoid exposure to moisture: Use desiccants in storage environments and handle in gloveboxes for hygroscopic-sensitive steps .
    • Safety Note : Always use PPE (gloves, goggles) and local exhaust ventilation to mitigate inhalation risks .

Q. Which spectroscopic techniques are most effective for confirming stereochemistry and structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign diastereotopic protons and carbons to verify (S,S) configuration. Coupling constants (e.g., J = 7.4 Hz in pyrrolidine derivatives) help confirm spatial arrangements .
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal data. Related compounds show characteristic torsion angles (e.g., C–N–C=O: 109–112°) .
  • HPLC with Chiral Columns : Validate enantiopurity using CHIRALPAK® AD-H columns (hexane/isopropanol mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Step 1 : Verify compound purity (>98% via HPLC) to rule out impurities as confounding factors .
  • Step 2 : Use orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamics) to cross-validate results. For example, inconsistent IC50 values may arise from assay-specific buffer conditions .
  • Step 3 : Perform structure-activity relationship (SAR) studies to isolate functional groups responsible for observed bioactivity .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with force fields (AMBER) to model interactions with protease targets. Focus on hydrogen bonding (pyrrolidine carboxamide) and π-π stacking (phenylethyl group) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. RMSD plots (<2 Å) indicate robust target engagement .
    • Validation : Compare computational results with crystallographic data (e.g., ligand-protein co-structures) .

Q. What strategies mitigate racemization during enantioselective synthesis?

  • Methodology :

  • Low-Temperature Reactions : Conduct steps below –10°C to slow keto-enol tautomerism, a common racemization pathway .
  • Chiral Additives : Add non-reactive chiral amines (e.g., (-)-sparteine) to stabilize transition states and retain configuration .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect early racemization and adjust conditions .

Q. How can degradation products be analyzed under varying storage conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS (ESI+) to identify hydrolyzed or oxidized byproducts .
  • NMR Tracking : Compare fresh and aged samples for new peaks (e.g., δ 2.5–3.0 ppm for amine degradation) .

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported IC50 values for protease inhibition.
  • Resolution :
    • Confirm assay buffer composition (divalent cations can alter enzyme kinetics) .
    • Re-test using a standardized substrate (e.g., fluorogenic peptide) to minimize variability .
    • Cross-reference with structural data to identify conformational changes affecting binding .

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